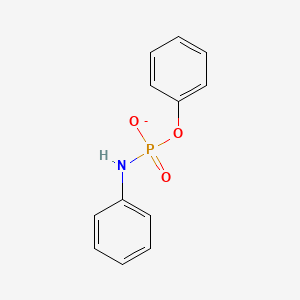
Anilino(phenoxy)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilino(phenoxy)phosphinate is a compound that belongs to the class of phosphinates, which are derivatives of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anilino(phenoxy)phosphinate typically involves the reaction of aniline with phenoxyphosphinic acid or its derivatives. One common method is the reaction of aniline with phenoxyphosphinic dichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Anilino(phenoxy)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Anilino(phenoxy)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of anilino(phenoxy)phosphinate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparación Con Compuestos Similares
Phenylphosphinate: Similar in structure but lacks the aniline group.
Diphenylphosphinate: Contains two phenyl groups instead of an aniline and a phenoxy group.
Phosphinic Acid Derivatives: A broader class of compounds with varying organic groups attached to the phosphorus atom
Uniqueness: Anilino(phenoxy)phosphinate is unique due to the presence of both an aniline and a phenoxy group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a wider range of applications
Propiedades
Número CAS |
6254-02-0 |
|---|---|
Fórmula molecular |
C12H11NO3P- |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
anilino(phenoxy)phosphinate |
InChI |
InChI=1S/C12H12NO3P/c14-17(15,13-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14,15)/p-1 |
Clave InChI |
MODRBMUFPBRHDE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)([O-])OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


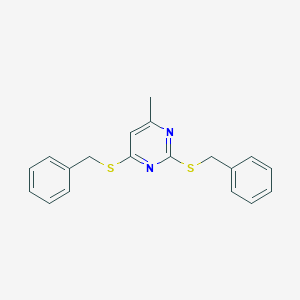
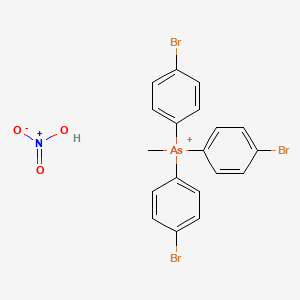

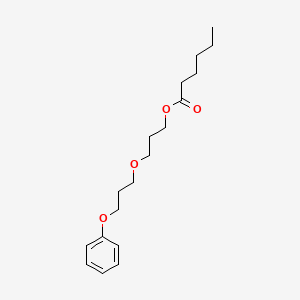
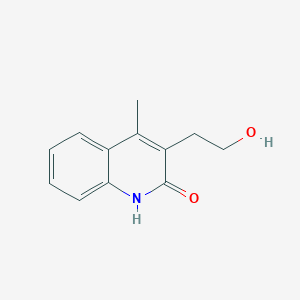



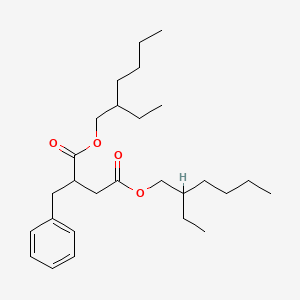
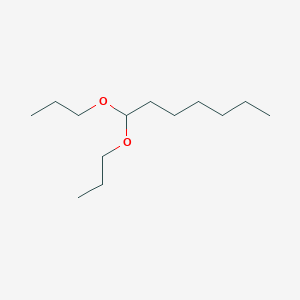
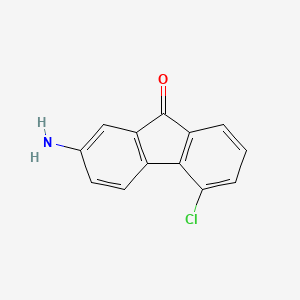
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)


